
Perampanel amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perampanel amide is a derivative of perampanel, a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Perampanel is primarily used as an antiepileptic drug to treat partial-onset seizures and primary generalized tonic-clonic seizures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perampanel amide typically begins with the preparation of perampanel itself. One common method involves the reaction of 3-isochromanone with aniline to form an intermediate, which is then further reacted to produce perampanel . The amide derivative can be synthesized by reacting perampanel with an appropriate amine under mild conditions, avoiding the use of heavy metal catalysts .
Industrial Production Methods
Industrial production of perampanel and its derivatives, including this compound, focuses on cost-effective and scalable methods. The synthesis route avoids metal-catalyzed coupling reactions, which simplifies the purification process and reduces production costs . The reaction conditions are designed to be mild, ensuring high product purity and suitability for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Perampanel amide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction of the amide group can yield amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Perampanel amide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of amides and their derivatives.
Biology: Investigated for its potential effects on AMPA receptors and related pathways.
Medicine: Explored for its potential as an antiepileptic agent and its effects on neuronal excitability.
Mécanisme D'action
Perampanel amide, like perampanel, acts as a non-competitive antagonist of the AMPA receptor. By binding to the receptor, it inhibits the excitatory effects of glutamate, reducing neuronal excitability and preventing seizures . The exact molecular targets and pathways involved include the inhibition of AMPA-induced increases in intracellular calcium levels, which plays a crucial role in its antiepileptic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perampanel: The parent compound, used as an antiepileptic drug.
Topiramate: Another antiepileptic drug that works through different mechanisms, including inhibition of sodium channels and enhancement of GABA activity.
Lamotrigine: An antiepileptic drug that inhibits voltage-gated sodium channels.
Uniqueness
Perampanel amide is unique due to its specific interaction with the AMPA receptor, which distinguishes it from other antiepileptic drugs that target different pathways. Its amide functional group also provides distinct chemical properties that can be leveraged in various research and industrial applications .
Propriétés
Formule moléculaire |
C23H17N3O2 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
2-(2-oxo-1-phenyl-5-pyridin-2-ylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C23H17N3O2/c24-22(27)19-11-5-4-10-18(19)20-14-16(21-12-6-7-13-25-21)15-26(23(20)28)17-8-2-1-3-9-17/h1-15H,(H2,24,27) |
Clé InChI |
QWXWKENPMNTMCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C(=O)N)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


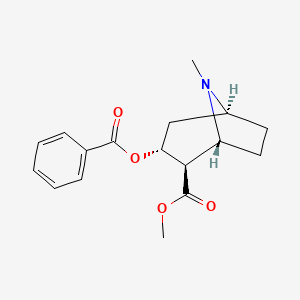
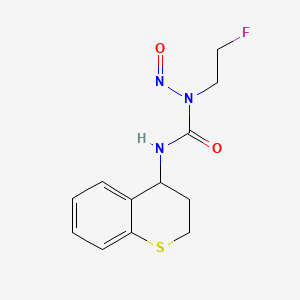
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)
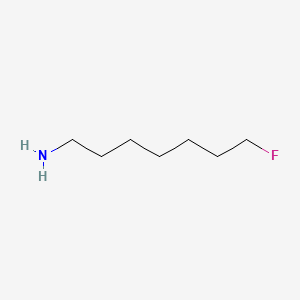

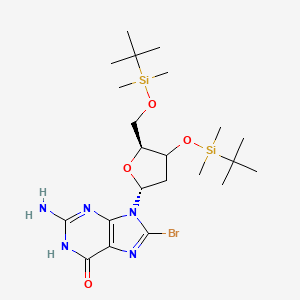
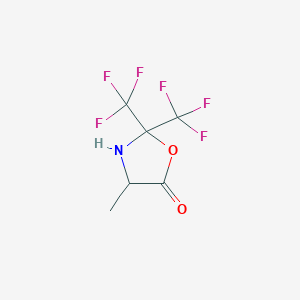
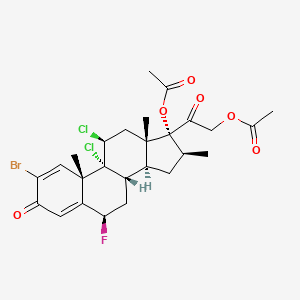
![(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride](/img/structure/B13417878.png)
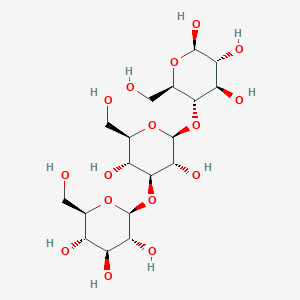
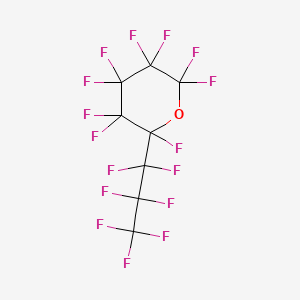
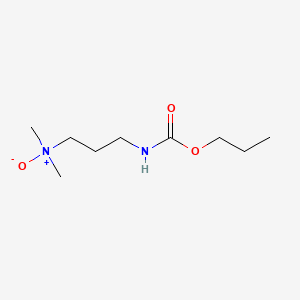
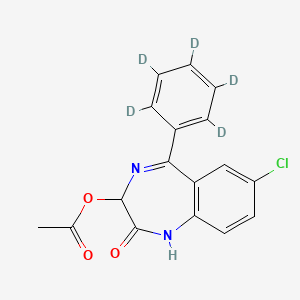
![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)
